11-{3-[3-(Trifluoromethyl)-3H-diaziren-3-yl]phenoxy}undecanoic acid
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Overview
Description
11-{3-[3-(Trifluoromethyl)-3H-diaziren-3-yl]phenoxy}undecanoic acid is a chemical compound known for its unique structure and properties It contains a trifluoromethyl group, a diazirine ring, and a phenoxy group attached to an undecanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-{3-[3-(Trifluoromethyl)-3H-diaziren-3-yl]phenoxy}undecanoic acid typically involves multiple steps. One common method includes the reaction of 3-(trifluoromethyl)phenol with 11-bromoundecanoic acid in the presence of a base to form the phenoxyundecanoic acid intermediate. This intermediate is then subjected to diazirine formation using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
11-{3-[3-(Trifluoromethyl)-3H-diaziren-3-yl]phenoxy}undecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the diazirine ring to other functional groups.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
11-{3-[3-(Trifluoromethyl)-3H-diaziren-3-yl]phenoxy}undecanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 11-{3-[3-(Trifluoromethyl)-3H-diaziren-3-yl]phenoxy}undecanoic acid involves its ability to form covalent bonds with target molecules upon activation by light (photoactivation). The diazirine ring, upon exposure to UV light, generates a highly reactive carbene intermediate that can insert into C-H, N-H, or O-H bonds of target molecules. This property makes it valuable in studying molecular interactions and pathways.
Comparison with Similar Compounds
Similar Compounds
- 11-{3-[3-(Trifluoromethyl)-3H-diaziren-3-yl]phenoxy}decanoic acid
- 11-{3-[3-(Trifluoromethyl)-3H-diaziren-3-yl]phenoxy}dodecanoic acid
Uniqueness
Compared to similar compounds, 11-{3-[3-(Trifluoromethyl)-3H-diaziren-3-yl]phenoxy}undecanoic acid offers a balance of hydrophobic and hydrophilic properties due to its undecanoic acid chain. This balance enhances its solubility and reactivity, making it a versatile tool in various research applications.
Properties
CAS No. |
412301-55-4 |
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Molecular Formula |
C19H25F3N2O3 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
11-[3-[3-(trifluoromethyl)diazirin-3-yl]phenoxy]undecanoic acid |
InChI |
InChI=1S/C19H25F3N2O3/c20-19(21,22)18(23-24-18)15-10-9-11-16(14-15)27-13-8-6-4-2-1-3-5-7-12-17(25)26/h9-11,14H,1-8,12-13H2,(H,25,26) |
InChI Key |
HAGLFWXYLMDTMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCCCCCCCCC(=O)O)C2(N=N2)C(F)(F)F |
Origin of Product |
United States |
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